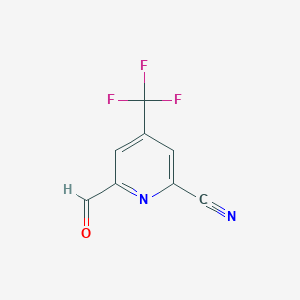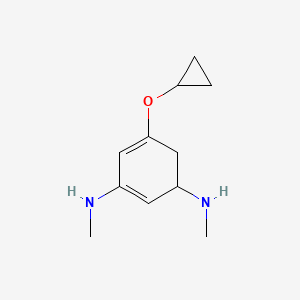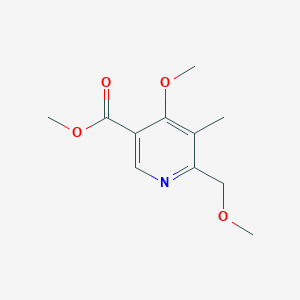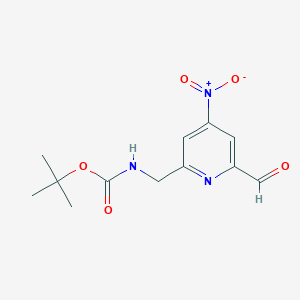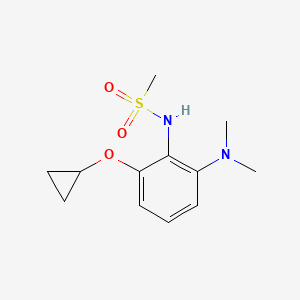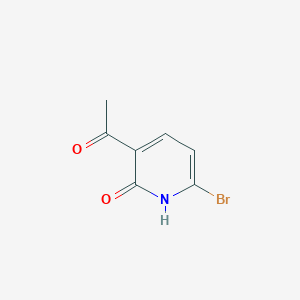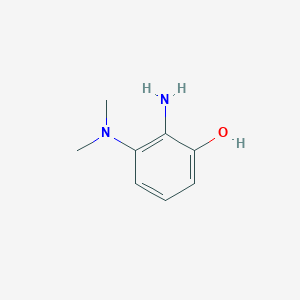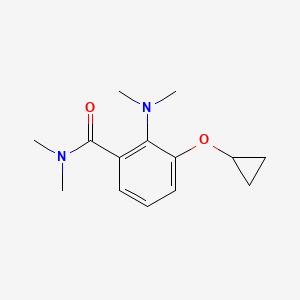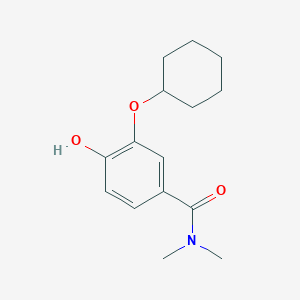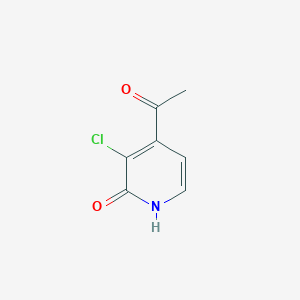
2-Cyano-6-(trifluoromethyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C8H3F3N2O2 It is a derivative of isonicotinic acid, characterized by the presence of a cyano group and a trifluoromethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-(trifluoromethyl)isonicotinic acid typically involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and is completed within approximately 8 hours. The product is then extracted using diethyl ether, washed with water, dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Cyano-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 2-Cyano-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways are still under investigation, but the compound is believed to affect cellular processes by modulating enzyme activity and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the cyano group.
Isonicotinic acid: Lacks both the cyano and trifluoromethyl groups.
Nicotinic acid:
Uniqueness
2-Cyano-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its potential for various applications in scientific research and industry .
Propiedades
Número CAS |
1393552-13-0 |
|---|---|
Fórmula molecular |
C8H3F3N2O2 |
Peso molecular |
216.12 g/mol |
Nombre IUPAC |
2-cyano-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-4(7(14)15)1-5(3-12)13-6/h1-2H,(H,14,15) |
Clave InChI |
UGLIPVLYKLHYCT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C#N)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


